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molecular formula C11H9NO2 B1507219 8-Methylquinoline-7-carboxylic acid CAS No. 204782-99-0

8-Methylquinoline-7-carboxylic acid

Cat. No. B1507219
M. Wt: 187.19 g/mol
InChI Key: NBITZNUMCXMLHB-UHFFFAOYSA-N
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Patent
US08697703B2

Procedure details

To a solution of concentrated sulfuric acid (21.74 ml) in water (16 ml), was added 3-amino-2-methylbenzoic acid (5 g; supplier Acros), 1,2,3-propanetriol (2.437 ml) and sodium iodide (0.104 g). The reaction mixture was heated to reflux for 2 hours at 150° C. Further 1,2,3-propanetriol (2.437 ml) was added and reaction mixture was refluxed for another two hours. The pH of the reaction mixture was adjusted to pH 3 by adding sodium hydroxide (12.5 M, 32.6 ml) then the mixture was filtered and the solid discarded. The aqueous phase was extracted with ethyl acetate and then the organic solvent was removed under vacuum to give crude product. This was dissolved in 1:1 DMSO & MeOH and purified by reverse phase chromatography and relevant fractions were combined and concentrated to afford the title compound (750 mg) as a white solid.
Quantity
21.74 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.104 g
Type
reactant
Reaction Step One
Quantity
2.437 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
32.6 mL
Type
reactant
Reaction Step Two
Quantity
2.437 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11].[I-].[Na+].[OH-].[Na+].[CH2:21](O)[CH:22](O)[CH2:23]O>O.CS(C)=O.CO>[CH3:16][C:8]1[C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=[C:15]2[C:7]=1[N:6]=[CH:23][CH:22]=[CH:21]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21.74 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
0.104 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.437 mL
Type
reactant
Smiles
C(C(CO)O)O
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
32.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.437 mL
Type
reactant
Smiles
C(C(CO)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for another two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
purified by reverse phase chromatography and relevant fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC=C2C=CC=NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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